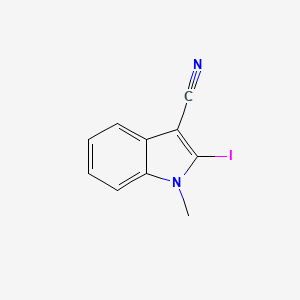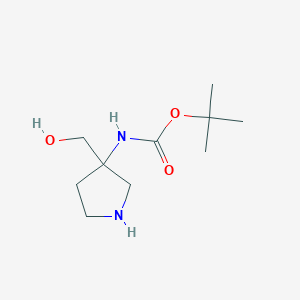
1-Pyridin-2-ylmethylpiperidin-4-one
Overview
Description
1-Pyridin-2-ylmethylpiperidin-4-one is a heterocyclic compound that features a piperidine ring fused with a pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for various pharmacologically active molecules .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 1-pyridin-2-ylmethylpiperidin-4-one, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents . This suggests that the compound may interact with a variety of targets depending on the specific therapeutic application.
Mode of Action
A receptor is a cellular component that the drugs bind to and produce cellular action . The broad types of drugs that bind to the receptor are agonists, partial agonists, antagonists, and inverse agonists .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3181±270 °C and a density of 1149±006 g/cm3 . Its pKa is predicted to be 6.04±0.20 , which could influence its absorption and distribution in the body.
Biochemical Analysis
Biochemical Properties
1-Pyridin-2-ylmethylpiperidin-4-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with enzymes involved in metabolic pathways. For instance, it has been observed to interact with phosphatidylinositol 4-phosphate 5-kinases, which are crucial for the production of phosphatidylinositol (4,5)-bisphosphate . This interaction influences various cellular processes, including cell migration, actin-fiber formation, and cell-cell adhesion.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with phosphatidylinositol 4-phosphate 5-kinases leads to changes in the production of phosphatidylinositol (4,5)-bisphosphate, which acts as a second messenger in various cellular processes . This can result in alterations in cell migration, cytokinesis, and apoptosis. Additionally, this compound has been shown to affect the stress response and nuclear processes such as cell-cycle progression and splicing .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been observed to inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. For instance, the compound’s interaction with phosphatidylinositol 4-phosphate 5-kinases results in the production of phosphatidylinositol (4,5)-bisphosphate, which influences multiple cellular processes . Additionally, this compound may interact with other proteins and enzymes, further modulating cellular activities.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability can influence its efficacy and interactions with biomolecules. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects on cellular processes . Degradation over time can lead to changes in its activity and interactions, necessitating careful monitoring in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that at lower dosages, the compound can effectively modulate cellular processes without causing significant adverse effects . At higher dosages, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental and therapeutic applications. Threshold effects have also been noted, where specific dosages are required to achieve desired outcomes without inducing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, its interaction with phosphatidylinositol 4-phosphate 5-kinases affects the production of phosphatidylinositol (4,5)-bisphosphate, a key molecule in cellular signaling pathways . Additionally, the compound may influence other metabolic pathways, further modulating cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s efficacy and minimizing potential side effects in therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its efficacy and reducing off-target effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyridin-2-ylmethylpiperidin-4-one typically involves the condensation of pyridine-2-carbaldehyde with piperidin-4-one under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids like hydrochloric acid or bases like sodium hydroxide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Pyridin-2-ylmethylpiperidin-4-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce various piperidine derivatives .
Scientific Research Applications
1-Pyridin-2-ylmethylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, commonly used in drug synthesis.
Pyridine: An aromatic heterocycle with one nitrogen atom, widely found in natural and synthetic compounds.
Piperidinones: Compounds similar to 1-Pyridin-2-ylmethylpiperidin-4-one but with different substituents or ring structures
Uniqueness: this compound is unique due to its combined piperidine and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industry .
Properties
IUPAC Name |
1-(pyridin-2-ylmethyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-4-7-13(8-5-11)9-10-3-1-2-6-12-10/h1-3,6H,4-5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHWXULWFQQUDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459395 | |
| Record name | 1-Pyridin-2-ylmethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41661-56-7 | |
| Record name | 1-(2-Pyridinylmethyl)-4-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41661-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyridin-2-ylmethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Piperidinone, 1-(2-pyridinylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1310599.png)

![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)





![Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1310612.png)


![2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine](/img/structure/B1310623.png)
